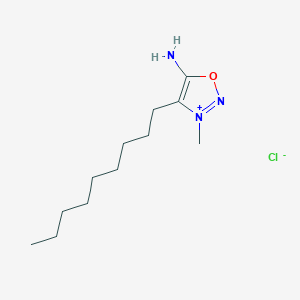
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-n-nonylsydnonimine hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of sydnonimines, which are characterized by their nitrogen-containing heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the sydnone ring, followed by the introduction of the nonyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-n-nonylsydnonimine hydrochloride may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-n-nonylsydnonimine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3-Methyl-4-n-nonylsydnonimine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
3-Methyl-4-n-nonylsydnonimine hydrochloride can be compared with other similar compounds, such as:
3-Methyl-4-n-nonylsydnonimine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-n-Nonylsydnonimine hydrochloride: Lacks the methyl group, which may influence its biological activity.
3-Methylsydnonimine hydrochloride: Lacks the nonyl group, which may impact its chemical properties and applications.
The uniqueness of 3-Methyl-4-n-nonylsydnonimine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
19951-50-9 |
|---|---|
Fórmula molecular |
C12H24ClN3O |
Peso molecular |
261.79 g/mol |
Nombre IUPAC |
3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CRYMQNCOGJZOPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
SMILES canónico |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Sinónimos |
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















